1,4-dimethyl-1H-pyrazole-5-carboxylic acid 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13745-58-9
VCID: VC21329770
InChI: InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10)
SMILES: CC1=C(N(N=C1)C)C(=O)O
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

1,4-dimethyl-1H-pyrazole-5-carboxylic acid

CAS No.: 13745-58-9

Cat. No.: VC21329770

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

1,4-dimethyl-1H-pyrazole-5-carboxylic acid - 13745-58-9

Specification

CAS No. 13745-58-9
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 2,4-dimethylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10)
Standard InChI Key FYWSABALQBFSCW-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)C)C(=O)O
Canonical SMILES CC1=C(N(N=C1)C)C(=O)O

Introduction

ParameterValueSource
CAS Number13745-58-9
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
IUPAC Name1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Alternative Name2,4-Dimethyl-2H-pyrazole-3-carboxylic acid
EC Number820-424-7
InChI1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10)
InChI KeyFYWSABALQBFSCW-UHFFFAOYSA-N

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid is essential for researchers working with this compound. These properties inform handling procedures, reactivity predictions, and potential applications.

Physical Properties

The compound exists as a solid at standard conditions, with several distinctive physical characteristics as outlined in Table 2:

Table 2: Physical Properties

PropertyValueSource
Physical StateSolid
AppearanceWhite to off-white powder
Melting Point171-172°C
Boiling Point305.4 ± 22.0°C at 760 mmHg
SolubilitySoluble in polar organic solvents (DMSO, methanol); moderately soluble in water

Structural Characteristics

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid features a pyrazole ring with specific substitution patterns that contribute to its chemical behavior:

  • A five-membered heterocyclic ring containing two adjacent nitrogen atoms (positions 1 and 2)

  • Methyl substituents at positions 1 and 4

  • A carboxylic acid group at position 5

  • Aromatic character due to the π-electron delocalization in the pyrazole ring

The carboxylic acid group provides acidic properties and serves as a functional handle for further chemical modifications, while the methyl groups contribute to the lipophilicity and electronic properties of the molecule .

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves several approaches, with the most common being:

Cyclization of Hydrazine Derivatives

This method involves the reaction of 1-methylhydrazine with suitable precursors such as β-ketoesters or β-diketones to form the pyrazole ring, followed by methylation at position 4 and oxidation if necessary to obtain the carboxylic acid functionality .

Direct Carboxylation

Another approach involves the direct carboxylation of 1,4-dimethylpyrazole using strong bases (such as n-butyllithium) followed by reaction with carbon dioxide and subsequent acidification .

Oxidation of Corresponding Aldehydes or Alcohols

The carboxylic acid can also be obtained through oxidation of the corresponding aldehyde or alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production

Industrial-scale production typically employs optimized versions of laboratory methods, with considerations for:

  • Cost-effectiveness and scalability

  • Use of less hazardous reagents when possible

  • Continuous flow processes for increased efficiency

  • Advanced purification techniques to ensure consistent quality

Chemical Reactivity

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid participates in various chemical reactions, primarily through its carboxylic acid functional group and the aromatic pyrazole ring.

Carboxylic Acid Reactions

The carboxylic acid functional group undergoes typical reactions including:

  • Esterification: Formation of esters with alcohols, as evidenced by the known ethyl ester derivative (Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, CAS: 68809-64-3)

  • Amidation: Formation of amides with amines

  • Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride

  • Salt formation: Reaction with bases to form carboxylate salts

Pyrazole Ring Reactions

The pyrazole core can participate in various reactions:

  • Electrophilic substitution reactions (though less reactive than benzene)

  • Coordination with metals through nitrogen atoms

  • Nucleophilic attack at electron-deficient carbon positions

Applications and Research

Pharmaceutical Applications

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid serves as an important intermediate in pharmaceutical research and development:

  • Building block for biologically active compounds

  • Precursor for compounds with potential anti-inflammatory properties

  • Structural component in enzyme inhibitors

  • Intermediate in the synthesis of receptor-targeting molecules

Agricultural Applications

In agrochemical research, the compound and its derivatives have been investigated for:

  • Herbicidal activity

  • Fungicidal properties

  • Plant growth regulation

  • Pest control applications

Material Science

Although less common, applications in material science include:

  • Precursor for coordination polymers

  • Component in specialized organic electronic materials

  • Structure-directing agent in certain material syntheses

Hazard StatementDescriptionPrecautionary MeasuresSource
H302Harmful if swallowedP264, P270
H315Causes skin irritationP264, P280, P302+P352
H319Causes serious eye irritationP280, P305+P351+P338
H335May cause respiratory irritationP261, P271, P304+P340

Comparative Analysis

Comparison with Similar Pyrazole Derivatives

When compared to structurally related pyrazole compounds, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid shows distinctive characteristics:

Table 4: Comparison with Related Pyrazole Derivatives

CompoundKey DifferencesSimilaritiesSource
1-Methyl-5-pyrazolecarboxylic acidLacks 4-methyl groupSame carboxylic acid position, pyrazole core
3,4-Dimethyl-1H-pyrazole-5-carboxylic acidMethyl at position 3 instead of position 1Similar molecular weight, same carboxylic acid position
1,3-Dimethyl-1H-pyrazole-5-carboxylic acidMethyl at position 3 instead of position 4Same backbone structure
3-Amino-1,4-dimethyl-1H-pyrazole-5-carboxylic acidAdditional amino group at position 3Same methyl positioning and carboxylic acid

Structure-Activity Relationships

Structure-activity relationship studies involving 1,4-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives have revealed several important correlations:

  • The carboxylic acid group is often essential for binding to target proteins through hydrogen bonding and ionic interactions

  • The methyl substituents influence lipophilicity and membrane permeability

  • The positioning of substituents around the pyrazole ring significantly impacts biological activity

  • Modifications at the carboxylic acid position (e.g., conversion to esters or amides) can dramatically alter bioactivity profiles and pharmacokinetic properties

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